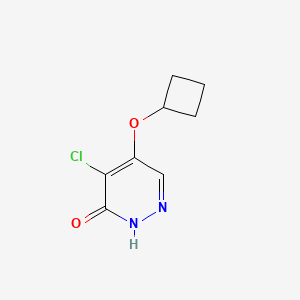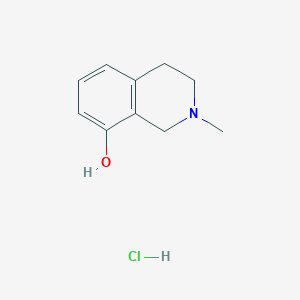
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator . The hydroxymethyl group can be introduced through a formylation reaction, where a suitable precursor undergoes a reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts such as palladium or copper may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-(trifluoromethyl)benzoic acid
Reduction: 5-(Hydroxymethyl)-2-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the hydroxymethyl group.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups but no hydroxymethyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group but lacks the trifluoromethyl group.
Uniqueness
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups on the benzaldehyde core.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3,5,13H,4H2 |
InChI Key |
JTCYYJDIVXHZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)


![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)


